molecular formula C40H56O2 B010717 Lutein G CAS No. 105452-20-8

Lutein G

Cat. No.: B010717
CAS No.: 105452-20-8
M. Wt: 568.9 g/mol
InChI Key: KBPHJBAIARWVSC-XWUGOPFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine Hydrochloride Dihydrate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is known for its bitter taste. Quinine Hydrochloride Dihydrate is also used as a mild antipyretic and analgesic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine Hydrochloride Dihydrate can be synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction involves using an organic solvent to separate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate is subjected to water purification, and quinine hydrochloride is crystallized at ambient temperature .

Industrial Production Methods: In industrial settings, quinine is extracted from the bark of various species of Cinchona, including Cinchona succirubra and Cinchona officinalis. The extraction process involves using solvents like ethanol and chloroform. The hydrochloride salt is then formed by reacting quinine with hydrochloric acid, followed by crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Quinine Hydrochloride Dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinine derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Quinine Hydrochloride Dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of Quinine Hydrochloride Dihydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference leads to the accumulation of toxic heme within the parasite, ultimately causing its death . Quinine also has direct effects on muscle membranes and sodium channels, making it useful in treating muscular disorders .

Comparison with Similar Compounds

Uniqueness: Quinine Hydrochloride Dihydrate is unique due to its slow development of resistance compared to other antimalarials. It remains effective for treating severe malaria and is used in combination therapies to combat multidrug-resistant strains .

Properties

CAS No.

105452-20-8

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1

InChI Key

KBPHJBAIARWVSC-XWUGOPFFSA-N

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Synonyms

eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-
beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-
gamma Lutein
Lutein
Lutein F
Lutein G
Lutein, gamma

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lutein G
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Lutein G
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Lutein G
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Lutein G
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